Bosutinib-d8 -

Bosutinib-d8

Catalog Number: EVT-1499792
CAS Number:
Molecular Formula: C₂₆H₂₁D₈Cl₂N₅O₃
Molecular Weight: 538.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bosutinib-d8 is a deuterated derivative of bosutinib, which is primarily recognized as a potent inhibitor of the BCR-ABL tyrosine kinase. This compound is utilized in the treatment of chronic myeloid leukemia and has shown efficacy in patients resistant to other therapies. The deuteration enhances the pharmacokinetic properties of bosutinib, potentially leading to improved metabolic stability and reduced side effects.

Source: Bosutinib-d8 is synthesized from bosutinib through deuteration processes, which replace hydrogen atoms with deuterium. This modification is significant for research purposes, particularly in pharmacokinetics and drug metabolism studies.

Classification: Bosutinib-d8 falls under the category of protein kinase inhibitors and is classified as a small molecule therapeutic agent.

Synthesis Analysis

The synthesis of bosutinib-d8 involves several steps that include the initial preparation of bosutinib followed by deuteration. The synthesis can be described as follows:

  1. Starting Material: The synthesis begins with 3-methoxy-4-hydroxybenzoic acid.
  2. Esterification: The starting material undergoes esterification to form an intermediate.
  3. Alkylation: This intermediate is then alkylated using 1-bromo-3-chloropropane.
  4. Nitration: The alkylated product is nitrated using nitric acid in acetic acid.
  5. Reduction: The nitrated compound is reduced using powdered iron and ammonium chloride.
  6. Cyclization and Chlorination: Subsequent cyclization and chlorination yield the core structure of bosutinib.
  7. Amination: Finally, two successive amination reactions produce bosutinib, which can then be subjected to deuteration to obtain bosutinib-d8.
Molecular Structure Analysis

The molecular structure of bosutinib-d8 retains the core framework of bosutinib but features deuterium atoms replacing specific hydrogen atoms. This alteration can affect the compound's physical properties and biological activity.

  • Molecular Formula: C19H20ClN5O2 (for bosutinib); for bosutinib-d8, the formula would reflect the substitution of hydrogen with deuterium.
  • Molecular Weight: The molecular weight will be slightly higher for bosutinib-d8 due to the presence of deuterium.

Structural Data

  • NMR Spectroscopy: The structural characterization can be supported by NMR data, where shifts corresponding to deuterated protons would be observed.
  • Crystallography: X-ray diffraction studies may provide insights into the crystal structure, revealing how deuteration influences intermolecular interactions.
Chemical Reactions Analysis

Bosutinib-d8 can participate in various chemical reactions similar to its non-deuterated counterpart but may exhibit different kinetics due to the isotopic substitution:

  • Reactivity Studies: Deuterated compounds often show altered reactivity patterns in nucleophilic substitution reactions due to kinetic isotope effects.
  • Metabolic Pathways: The metabolic pathways involving cytochrome P450 enzymes may also differ, leading to variations in drug metabolism profiles.
Mechanism of Action

Bosutinib acts primarily by inhibiting the BCR-ABL tyrosine kinase, which plays a crucial role in the proliferation of cancer cells in chronic myeloid leukemia. The mechanism involves:

  1. Binding Affinity: Bosutinib-d8 binds to the ATP-binding site of BCR-ABL with high affinity, blocking its activity.
  2. Signal Transduction Inhibition: By inhibiting this kinase activity, bosutinib interrupts downstream signaling pathways that promote cell division and survival.
  3. Apoptosis Induction: Ultimately, this leads to increased apoptosis (programmed cell death) in leukemic cells.

Pharmacokinetic studies indicate that deuterated compounds like bosutinib-d8 may have prolonged half-lives compared to their non-deuterated forms, enhancing therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Melting Point: Specific melting point data for bosutinib-d8 may vary but should be close to that of bosutinib.

Chemical Properties

  • Solubility: Bosutinib-d8 is soluble in organic solvents such as dimethyl sulfoxide and less soluble in water.
  • Stability: Deuterated compounds often exhibit enhanced stability against metabolic degradation.

Relevant Data

Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal stability and phase transitions of bosutinib-d8 .

Applications

Bosutinib-d8 serves multiple scientific purposes:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to trace metabolic pathways more accurately without interference from endogenous compounds.
  2. Drug Development Research: Used in preclinical studies to evaluate new formulations or combinations with other therapeutic agents.
  3. Biomarker Identification: Helps in identifying biomarkers for response prediction in chronic myeloid leukemia treatment.

Properties

Product Name

Bosutinib-d8

Molecular Formula

C₂₆H₂₁D₈Cl₂N₅O₃

Molecular Weight

538.5

Synonyms

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile-d8; SKI 606-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.